(Z)-8-((3-(1H-imidazol-1-yl)propyl)amino)-7-(3-chlorobut-2-en-1-yl)-3-methyl-1H-purine-2,6(3H,7H)-dione
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Description
(Z)-8-((3-(1H-imidazol-1-yl)propyl)amino)-7-(3-chlorobut-2-en-1-yl)-3-methyl-1H-purine-2,6(3H,7H)-dione is a useful research compound. Its molecular formula is C16H20ClN7O2 and its molecular weight is 377.83. The purity is usually 95%.
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Scientific Research Applications
Synthesis and Antiviral Activity
Research into the synthesis and antiviral activity of purine analogs, including compounds structurally related to the one mentioned, has been conducted to explore their potential against various viruses. For example, the synthesis of imidazo[1,2-a]-s-triazine nucleosides and their evaluation against herpes, rhinovirus, and parainfluenza showed moderate activity, highlighting the potential of purine analogs in antiviral therapies (Kim et al., 1978).
Mesoionic Purinone Analogs
The study of mesoionic purinone analogs, which are related to purine-2,8-dione, has provided insights into their chemical properties and reactions. These analogs undergo hydrolytic ring-opening reactions and have been investigated for their potential biochemical applications (Coburn & Taylor, 1982).
A3 Adenosine Receptor Antagonists
The compound and its derivatives have been explored for their role as potent and selective antagonists of the A3 adenosine receptor, which is significant in various physiological processes. Studies have identified specific derivatives showing high affinity and selectivity, indicating their potential in therapeutic applications (Baraldi et al., 2005).
Structure-Activity Relationship Studies
Further research has expanded on the structure-activity relationships (SAR) of imidazo[2,1-f]purinones as A3 adenosine receptor antagonists, evaluating the effects of substitutions to improve potency and hydrophilicity. This research aids in the understanding of how molecular modifications impact receptor affinity and antagonist activity (Baraldi et al., 2008).
properties
IUPAC Name |
7-[(Z)-3-chlorobut-2-enyl]-8-(3-imidazol-1-ylpropylamino)-3-methylpurine-2,6-dione |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H20ClN7O2/c1-11(17)4-8-24-12-13(22(2)16(26)21-14(12)25)20-15(24)19-5-3-7-23-9-6-18-10-23/h4,6,9-10H,3,5,7-8H2,1-2H3,(H,19,20)(H,21,25,26)/b11-4- |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CPZBROSJUDOHOD-WCIBSUBMSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=CCN1C2=C(N=C1NCCCN3C=CN=C3)N(C(=O)NC2=O)C)Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C/C(=C/CN1C2=C(N=C1NCCCN3C=CN=C3)N(C(=O)NC2=O)C)/Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H20ClN7O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
377.8 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
(Z)-8-((3-(1H-imidazol-1-yl)propyl)amino)-7-(3-chlorobut-2-en-1-yl)-3-methyl-1H-purine-2,6(3H,7H)-dione |
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